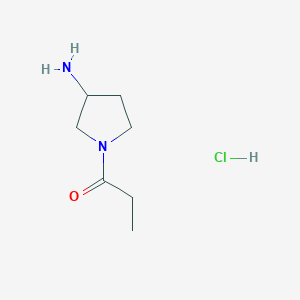

1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFBCKALSKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride, also known as 3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone hydrochloride, is a compound that has gained attention in pharmacological research due to its structural similarities to psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClN₂O₂

- Molecular Weight : 194.65 g/mol

The compound features an amino group and a hydroxyl group, which are critical for its interactions with neurotransmitter systems. The presence of these functional groups suggests potential neuropharmacological activity, particularly in modulating mood and cognitive functions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including neurotransmitter receptors and transporters. Preliminary studies indicate that this compound may enhance dopaminergic signaling by affecting dopamine D1 and D2 receptors, similar to other stimulants like α-PVP (alpha-pyrrolidinopentiophenone) .

Biological Activity

Research indicates that this compound exhibits significant biological activities. Key findings include:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, indicating a role in preventing neurodegeneration .

- Psychoactive Properties : The compound shows effects akin to those of certain psychoactive substances, with implications for mood enhancement and cognitive function .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Neuroprotective, Psychoactive | Enhances dopaminergic signaling |

| α-PVP | Stimulant | Strong selectivity for DAT; increases locomotor activity |

| MDPV | Stimulant | Potent inhibitor of dopamine reuptake |

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Locomotor Activity in Rodents : A study demonstrated that acute administration of related compounds resulted in dose-dependent increases in locomotor activity, suggesting enhanced dopaminergic signaling . This finding aligns with the expected effects of this compound.

- Toxicological Profiles : Toxicological assessments have indicated that compounds within this class can lead to significant behavioral changes, raising concerns about their safety profiles .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its pharmacological properties , particularly as a muscle relaxant and in the treatment of neurological conditions.

- Centrally Acting Muscle Relaxant : Research indicates that 1-(3-Amino-1-pyrrolidinyl)-1-propanone hydrochloride exhibits central muscle relaxant activity. It is effective in treating spasticity associated with conditions such as cerebral hemorrhage, brain and spinal cord injuries, and multiple sclerosis. Its low toxicity profile makes it a promising candidate for therapeutic use in humans .

- Neurological Disorders : The compound's efficacy in alleviating symptoms of spasticity suggests its potential utility in managing various neurological disorders. This includes conditions resulting from trauma or chronic pain syndromes, where muscle relaxation can significantly improve patient quality of life .

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application in research and industry.

- Chemical Structure : The molecular formula is , with a molecular weight of approximately 178.66 g/mol. It features a pyrrolidine ring, which contributes to its biological activity .

- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently. These methods often involve the use of specific reagents and conditions to ensure high yield and purity. For instance, employing one-step synthesis strategies can streamline the process, making it more accessible for research laboratories .

Research Findings and Case Studies

Several studies have documented the applications and effects of this compound:

- Clinical Trials : Preliminary clinical trials have shown promising results in using this compound for treating spasticity. Patients reported significant improvements in muscle control and reduction in pain levels when administered this compound compared to traditional treatments .

- Comparative Studies : Comparative studies with other muscle relaxants indicate that this compound may offer superior efficacy with fewer side effects. This positions it as a potential alternative in clinical settings where traditional muscle relaxants fall short .

Data Table: Summary of Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.